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Compound of Interest

Compound Name: LP-935509

Cat. No.: B608648

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to
the AAK1 Inhibitor LP-935509

LP-935509 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-
Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and viral
entry. This guide provides a comparative analysis of LP-935509's performance, supported by
experimental data, to inform research and development decisions.

Mechanism of Action

LP-935509 functions as an ATP-competitive inhibitor of AAK1.[1][2][3] AAK1 plays a crucial role
in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and viral
entry into host cells. By binding to the ATP pocket of AAK1, LP-935509 prevents the
phosphorylation of key substrates, notably the p2 subunit (AP2M1) of the adaptor protein 2
(AP-2) complex.[2][4] This inhibition disrupts the endocytic machinery, thereby modulating
neuronal signaling in pain pathways and impeding viral internalization.

Kinase Selectivity and Potency

LP-935509 exhibits high potency for AAK1, with an IC50 of 3.3 nM and a Ki of 0.9 nM.[1][2][3]
It also shows activity against the closely related kinases BIKE (BMP-2-inducible kinase) and
GAK (cyclin G-associated kinase), albeit with lower potency.[1][2][3]
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Ki LP-935509 IC50 SGC-AAK1-11C50 BMS-986176 (LX-
inase
(nM) (nM) 9211) IC50 (nM)
AAK1 3.3[1][3] 270[5] 2[2]
Potent Inhibition (Ki =
BIKE 14[1][3]
17 nM)[6]
>50-fold selective
GAK 320[1][3]

over GAK[4]

Note: Data for BMS-986176 against BIKE and GAK is not readily available in the public
domain. SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BIKE.

Cross-Validation in Different Cell Lines

The mechanism of action of LP-935509 has been validated in several cell-based assays,
primarily focusing on its impact on the phosphorylation of AAK1 substrates.

Neuronal and Engineered Cell Lines

In HEK293 cells engineered to overexpress human AAK1 and its substrate, the yu2 protein, LP-
935509 demonstrated potent inhibition of p2 phosphorylation with a cellular IC50 of 2.8 + 0.4
nM.[2] This confirms the compound's ability to engage its target and inhibit its function in an
intact cellular environment.

Furthermore, in the human neuroblastoma cell line SH-SY5Y, which is a widely used model for
neuronal function, AAK1 inhibitors have been shown to reduce the phosphorylation of AP2M1.
[4] While specific dose-response data for LP-935509 in SH-SY5Y cells is not detailed in the
provided search results, its known mechanism strongly suggests a similar effect.

Antiviral Activity in Relevant Cell Lines

The role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for broad-
spectrum antiviral therapies. AAK1 inhibitors are being investigated for their potential to block
the entry of various viruses, including SARS-CoV-2 and Hepatitis C Virus (HCV).[4][7]
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LP-935509 has been reported to exhibit a dose-dependent inhibition of the internalization of
the SARS-CoV-2 Spike Receptor-Binding Domain (S-RBD) into host cells.[1][2] However,
specific quantitative data, such as IC50 values in cell lines commonly used for viral research
(e.g., Vero E6, Huh7), are not yet publicly available. This limits a direct quantitative comparison
with other potential antiviral AAK1 inhibitors in these cellular models.

Cell Line Assay LP-935509 Effect Comparative Data

SGC-AAK1-1 reduces
AP2M1

HEK293 p2 Phosphorylation IC50 =2.8 £0.4 nM[2] o
phosphorylation in
HT1080 cells[5]
AP2M1 Expected to reduce
SH-SY5Y _ _
Phosphorylation phosphorylation
Host Cells SARS-CoV-2 S-RBD Dose-dependent Limited public data for
(unspecified) Internalization inhibition[1][2] direct comparison
] o AAK1 is a target for Limited public data for
Huh7 (HCV) Viral Replication
HCV[4] LP-935509

Experimental Protocols
AAK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of an inhibitor against AAK1 kinase.

Materials:

Recombinant human AAK1 enzyme

Peptide substrate derived from the p2 protein

ATP (radiolabeled or for use with a detection antibody)

Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

Test compound (e.g., LP-935509)
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» Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

Prepare serial dilutions of the test compound.

» In a microplate, combine the AAK1 enzyme, peptide substrate, and assay buffer.

e Add the diluted test compound or vehicle control to the wells.

« Initiate the kinase reaction by adding ATP.

 Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

o Stop the reaction (e.g., by adding EDTA).

e Quantify the amount of phosphorylated substrate using a suitable detection method.

» Plot the percentage of inhibition against the compound concentration and determine the
IC50 value.

Cellular p2 Phosphorylation Assay (HEK293)

Objective: To measure the inhibition of AAK1-mediated p2 phosphorylation in a cellular context.

Materials:

HEK293 cells

Expression vectors for human AAK1 and human p2 protein

Transfection reagent

Cell culture medium and supplements

Test compound (e.g., LP-935509)

Lysis buffer
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e Antibodies: anti-phospho-p2 (Thrl56), anti-total-pu2, and secondary antibodies
e Western blotting equipment and reagents

Procedure:

Co-transfect HEK293 cells with the AAK1 and u2 expression vectors.

Allow cells to express the proteins for 24-48 hours.

Treat the cells with various concentrations of the test compound or vehicle for a specified
time.

Wash the cells and lyse them in a suitable lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and Western blotting using the prepared lysates.

Probe the membranes with anti-phospho-p2 and anti-total-p2 antibodies.

Quantify the band intensities and normalize the phospho-pu2 signal to the total-u2 signal.

Calculate the percentage of inhibition relative to the vehicle control and determine the
cellular IC50.
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Caption: Mechanism of action of LP-935509 in inhibiting AAK1-mediated endocytosis.
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Caption: Workflow for determining the cellular potency of LP-935509.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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